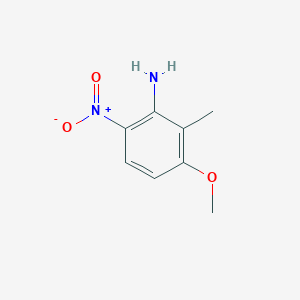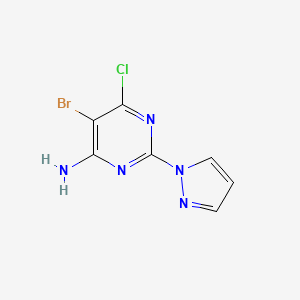
5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
“5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Applications De Recherche Scientifique
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine” could potentially be used in the synthesis of imidazole containing compounds.
Antimicrobial Potential
Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential . This suggests that “5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine” could be used in the development of new antimicrobial drugs.
Anti-tubercular Activity
Compounds 80a, 80b, 81a, 82a, and 83a showed the most potent anti-tubercular activity as compared to others . This indicates that “5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine” could be used in the development of anti-tubercular drugs.
Antileishmanial Activity
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial activities . Compound 13 displayed superior antipromastigote activity . Therefore, “5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine” could potentially be used in the development of antileishmanial drugs.
Antimalarial Activity
The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests that “5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine” could be used in the development of antimalarial drugs.
6. Synthesis of Various Pharmaceutical and Biologically Active Compounds “5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine” could be used as a starting material in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Mécanisme D'action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant inhibitory activity in various biological assays . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that they may induce changes at the molecular and cellular levels .
Action Environment
It’s worth noting that such factors can significantly impact the effectiveness of similar compounds .
Propriétés
IUPAC Name |
5-bromo-6-chloro-2-pyrazol-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN5/c8-4-5(9)12-7(13-6(4)10)14-3-1-2-11-14/h1-3H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIODDLORQJOJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=C(C(=N2)Cl)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213858 | |
| Record name | 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-chloro-2-(1H-pyrazol-1-yl)pyrimidin-4-amine | |
CAS RN |
1337962-43-2 | |
| Record name | 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337962-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-2-(1H-pyrazol-1-yl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

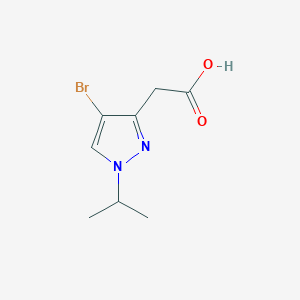
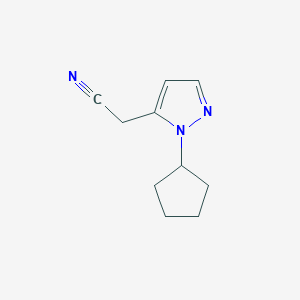
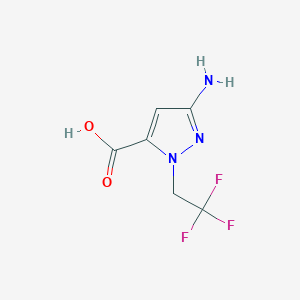
![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)

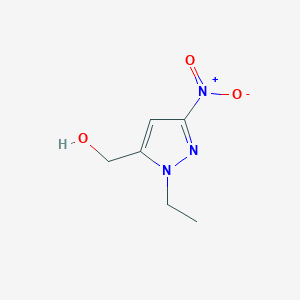
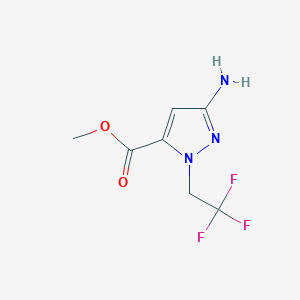
![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
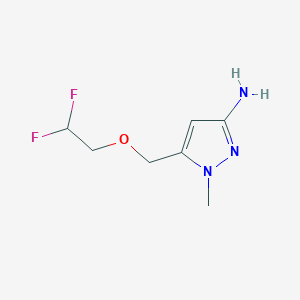

![[1-(2,2,2-Trifluoroethyl)pyrazol-5-yl]methylamine](/img/structure/B3046949.png)
